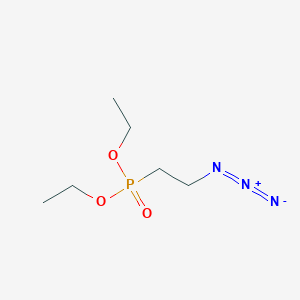

Phosphonic acid, (2-azidoethyl)-, diethyl ester

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “Phosphonic acid, (2-azidoethyl)-, diethyl ester” were not found in the search results, there are general methods for the production of similar compounds. For instance, diazo transfer from 2-azido-1,3-dimethylimidazolinium chloride to 1,3-dicarbonyl compounds proceeds under mild conditions to give 2-diazo-1,3-dicarbonyl compounds in high yields .Molecular Structure Analysis

The molecular formula of “Phosphonic acid, (2-azidoethyl)-, diethyl ester” is C6H14N3O3P . The average mass is 207.167 Da and the monoisotopic mass is 207.077271 Da .Physical And Chemical Properties Analysis

The compound has several notable properties :Applications De Recherche Scientifique

Multi-Component Synthesis

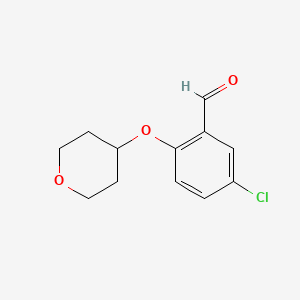

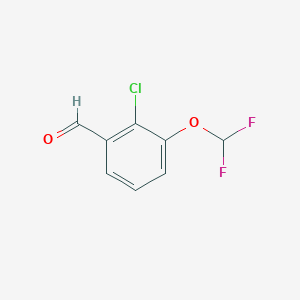

Gaikwad et al. (2011) demonstrated an efficient single-step multi-component synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl esters. This method involves the reaction of salicylaldehydes with malononitrile and triethyl phosphite, catalyzed by potassium phosphate in ethanol at ambient temperature, highlighting the versatility of phosphonate esters in organic synthesis (Gaikwad, Undale, Shaikh, & Pore, 2011).

Helicity Induction in Polymers

Onouchi et al. (2004) explored the helicity induction on poly(phenylacetylene)s bearing phosphonic acid pendants. They found that the polymers formed a predominantly one-handed helical conformation upon complexation with chiral amines, demonstrating the potential of phosphonate esters in inducing and memorizing macromolecular helicity in polymer chains (Onouchi, Kashiwagi, Hayashi, Maeda, & Yashima, 2004).

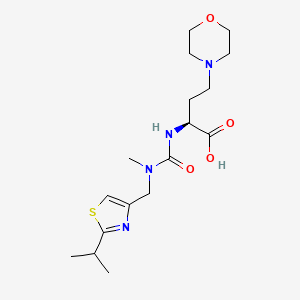

Functionalized Triazoles

Chachlaki, Choquesillo-Lazarte, and Demadis (2022) synthesized a new triazole-functionalized phosphonic acid via the 'click' reaction of diethyl-(2-azidoethyl)phosphonate with phenylacetylene, followed by hydrolysis. This research underscores the utility of azidoethyl phosphonate esters in the synthesis of functionalized materials (Chachlaki, Choquesillo-Lazarte, & Demadis, 2022).

Synthesis of Aminophosphonic Acids

Orm et al. (2013) developed a simple method for synthesizing 2-(arylamino)ethyl phosphonic esters and acids via the aza-Michael addition, highlighting the role of phosphonate esters in the synthesis of phosphonic acids and their derivatives (Orm, Dkhissi, Daniele, & Djakovitch, 2013).

Phosphonic Analogues Synthesis

Neidlein and Greulich (1992) described the synthesis of phosphonic- and phosphinic analogues of pantothenic acid ethyl ester, showcasing the application of phosphonate esters in creating bioactive compound analogues (Neidlein & Greulich, 1992).

Propriétés

IUPAC Name |

1-azido-2-diethoxyphosphorylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N3O3P/c1-3-11-13(10,12-4-2)6-5-8-9-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFFSRLJBGEQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCN=[N+]=[N-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731127 | |

| Record name | Diethyl (2-azidoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (2-azidoethyl)phosphonate | |

CAS RN |

196302-98-4 | |

| Record name | Diethyl (2-azidoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

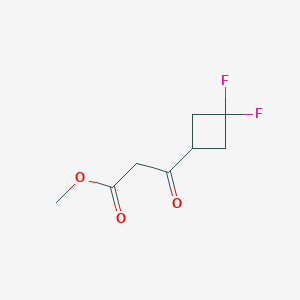

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)

![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)